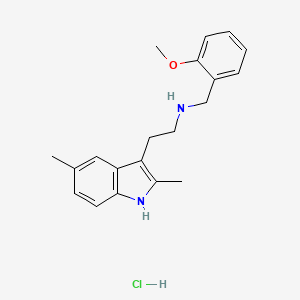

2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride

Description

Chemical Structure and Properties

2-(2,5-Dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a substituted tryptamine derivative. Its structure features:

- An indole core with methyl groups at positions 2 and 3.

- An ethylamine side chain modified by an N-(2-methoxybenzyl) substitution.

- A hydrochloride salt form, enhancing solubility and stability.

Molecular Formula: Likely $ \text{C}{19}\text{H}{23}\text{N}2\text{O} \cdot \text{HCl} $ (estimated based on structural analogs in ). Molecular Weight: ~318.5 g/mol (calculated from the base compound $ \text{C}{19}\text{H}{23}\text{N}2\text{O} $, ~282.4 g/mol, plus HCl).

Properties

IUPAC Name |

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O.ClH/c1-14-8-9-19-18(12-14)17(15(2)22-19)10-11-21-13-16-6-4-5-7-20(16)23-3;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXZCDJERJIOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution Reactions: The dimethyl groups are introduced at positions 2 and 5 of the indole ring through Friedel-Crafts alkylation using dimethyl chloride and a Lewis acid catalyst.

Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached to the indole core via a nucleophilic substitution reaction, where the indole nitrogen attacks an alkyl halide.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a reductive amination reaction, where the ethanamine reacts with a methoxybenzaldehyde in the presence of a reducing agent.

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the indole ring or the methoxybenzyl group is oxidized to form corresponding quinones or aldehydes.

Reduction: Reduction reactions can convert the indole ring to indoline or reduce the methoxybenzyl group to a methoxyphenyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain or the methoxybenzyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones, aldehydes, and carboxylic acids.

Reduction: Indoline derivatives and methoxyphenyl compounds.

Substitution: Various substituted indole derivatives and benzylamines.

Scientific Research Applications

2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for imaging biological systems and as a modulator of biological pathways.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders and cancer.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as the serotonin or dopamine pathways, affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related phenethylamines and indole derivatives. Key differences lie in core structure , substituent groups , and pharmacological implications .

Table 1: Structural and Molecular Comparison

Key Structural and Functional Differences

Core Structure: Indole vs. Phenyl: The target compound’s indole core distinguishes it from phenyl-based NBOMe derivatives (e.g., 25D-NBOMe). Indole derivatives often exhibit distinct receptor binding profiles, particularly at serotonin receptors, compared to phenyl-based hallucinogens like NBOMe compounds .

Substituent Effects :

- Methyl vs. Methoxy Groups : The target compound’s 2,5-dimethylindole contrasts with the 2,5-dimethoxy substitution in NBOMe derivatives. Methoxy groups enhance lipophilicity and 5-HT2A receptor affinity in NBOMe compounds, while methyl groups may alter metabolic stability .

- Halogenation : Chloro-substituted analogs (e.g., 25C-NBOMe) exhibit increased potency due to electron-withdrawing effects, a feature absent in the target compound .

Pharmacological Implications: NBOMe Series: 25X-NBOMe compounds are potent 5-HT2A agonists with hallucinogenic effects at microgram doses. Their N-(2-methoxybenzyl) group is critical for high receptor affinity . Tryptamine Derivatives: The target compound’s indole structure aligns with tryptamines like psilocybin, which also interact with serotonin receptors but typically require higher doses for activity. The N-(2-methoxybenzyl) substitution may enhance potency compared to unsubstituted tryptamines .

Metabolism and Stability :

Biological Activity

Chemical Structure and Properties

The chemical structure of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride can be represented as follows:

- Molecular Formula : C18H24N2O- HCl

- Molecular Weight : 320.86 g/mol

The compound features an indole ring system, which is known for its diverse biological activities, including neuropharmacological effects.

1. Neuropharmacological Effects

Research indicates that compounds with indole structures often exhibit significant neuropharmacological properties. For instance, derivatives similar to this compound have been studied for their interactions with serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects.

Case Study: Serotonin Receptor Interaction

A study investigating various indole derivatives found that certain modifications can enhance binding affinity to the 5-HT_2A receptor. The presence of a methoxy group in the benzyl moiety of this compound may contribute to increased receptor affinity and selectivity, potentially leading to antidepressant or anxiolytic effects.

2. Antitumor Activity

Indole derivatives have also been evaluated for their antitumor properties. A recent investigation into structurally similar compounds demonstrated notable cytotoxicity against several cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 10.5 |

| Compound B | PC3 | 15.7 |

| This Compound | SNB19 | TBD |

The specific activity of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride against various cancer cell lines remains to be fully characterized but is expected to follow similar trends observed in other indole derivatives.

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Indole compounds often exhibit radical scavenging activity. Preliminary assays indicate that this compound may possess moderate antioxidant capabilities, although detailed quantitative analysis is required.

The mechanisms by which this compound exerts its biological effects can be attributed to:

- Receptor Modulation : Interaction with serotonin receptors modifies neurotransmitter release and neuronal excitability.

- Cell Cycle Disruption : Indole derivatives can interfere with cellular proliferation pathways in cancer cells.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may help protect cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.